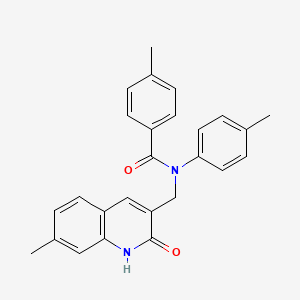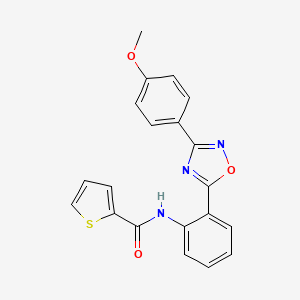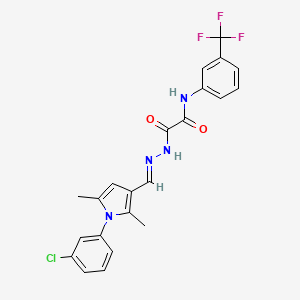
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMFOB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMFOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of DMFOB is not fully understood. However, it has been suggested that DMFOB exerts its biological effects by modulating the activity of various signaling pathways. DMFOB has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMFOB has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses. DMFOB has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
DMFOB has several advantages and limitations for lab experiments. One advantage is that it possesses a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that the exact mechanism of action of DMFOB is not fully understood. Another limitation is that DMFOB has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for the study of DMFOB. One direction is to further investigate its mechanism of action, which will help to understand how it exerts its biological effects. Another direction is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Another direction is to investigate its potential as a drug delivery system, which will help to improve the delivery of therapeutic agents to target tissues. Overall, the study of DMFOB has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
合成法
The synthesis of DMFOB involves the reaction of 2,5-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by the condensation of the resulting hydrazide with butanoyl chloride in the presence of triethylamine. The final product is obtained by cyclization of the resulting amide with phosphoryl chloride in the presence of pyridine. The synthesis of DMFOB has been reported in the literature, and the compound has been synthesized using various methods.
科学的研究の応用
DMFOB has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes DMFOB a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKXWRDTBXDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


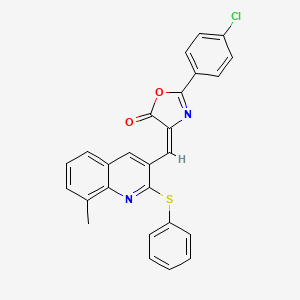
![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)



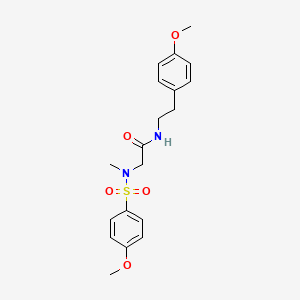
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
